Introduction: Strategic Importance of the 2-Methyl-5-(pyridin-4-yl)aniline Scaffold
Introduction: Strategic Importance of the 2-Methyl-5-(pyridin-4-yl)aniline Scaffold
An in-depth technical guide on the synthesis and characterization of 2-Methyl-5-(pyridin-4-yl)aniline, designed for researchers, scientists, and drug development professionals.
The 2-Methyl-5-(pyridin-4-yl)aniline moiety is a bifunctional molecular scaffold of significant interest in medicinal chemistry and materials science.[1] It incorporates a nucleophilic aniline ring, amenable to a wide range of derivatization reactions, and a basic pyridine ring, which can engage in hydrogen bonding and metal coordination. This unique combination makes it a valuable building block for synthesizing complex molecules, particularly kinase inhibitors and other targeted therapeutics where the 4-arylpyridine structure is a prevalent motif.[2]
This guide provides a comprehensive, field-proven framework for the synthesis, purification, and detailed characterization of 2-Methyl-5-(pyridin-4-yl)aniline. The methodologies are presented with an emphasis on the underlying chemical principles, potential challenges, and troubleshooting strategies to ensure reproducible and high-purity outcomes.
Part 1: Synthetic Strategy and Mechanistic Considerations
The most robust and modular approach for constructing the C-C bond between the aniline and pyridine rings is the Suzuki-Miyaura cross-coupling reaction.[3][4] This palladium-catalyzed reaction offers high functional group tolerance and typically proceeds in good yields.[5] The general transformation is depicted below:
Reaction Scheme:
Where Ar is the 2-methylphenyl group and Py is the 4-pyridinyl group.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7] Understanding this cycle is critical for optimizing reaction conditions and troubleshooting suboptimal results.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the aryl halide, forming a Pd(II) complex.
-
Transmetalation: The organic group from the organoboron species (the pyridine ring) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[3]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final C-C bond and regenerating the active Pd(0) catalyst.[6]
Caption: A streamlined workflow for the synthesis and purification process.
Synthesis Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-methylaniline (1.0 mmol, 1.0 equiv.), pyridine-4-boronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water (10 mL). Bubble argon or nitrogen gas through the solution for 15-20 minutes to ensure an inert atmosphere. This step is critical as the Pd(0) catalyst is oxygen-sensitive. [8]3. Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 equiv.) to the flask. The mixture may change color upon addition of the catalyst.
-
Reaction: Heat the reaction mixture to 95 °C and stir vigorously overnight (12-16 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.
Workup and Purification
-
Cooling and Dilution: Allow the reaction mixture to cool to room temperature. Dilute with deionized water (20 mL) and ethyl acetate (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate (2 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Column Chromatography: Purify the crude residue by flash column chromatography on silica gel.
-
Expert Insight: Amines can exhibit peak tailing and poor recovery on standard silica gel due to interaction with acidic silanol groups. To mitigate this, pre-treat the silica gel with a solvent mixture containing a small amount of triethylamine (e.g., 1%) or include ~0.5-1% triethylamine in the chromatography eluent. [9]A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
-
Final Product: Collect the fractions containing the desired product (visualized by TLC) and concentrate to yield 2-Methyl-5-(pyridin-4-yl)aniline as a solid.
Part 3: Comprehensive Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂ | [10] |
| Molecular Weight | 184.24 g/mol | [10] |
| Physical Form | Solid | |
| Storage Temp. | Room temperature, protect from light | [1] |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is the primary tool for structural confirmation. The expected signals are:
-
Pyridine Protons: Two sets of doublets in the aromatic region, typically downfield due to the electron-withdrawing nature of the nitrogen. Expect signals around δ 8.6-8.7 ppm (protons ortho to N) and δ 7.3-7.4 ppm (protons meta to N).
-
Aniline Protons: Three signals in the aromatic region. The proton between the methyl and amino groups will likely be a doublet, the proton ortho to the amino group a doublet of doublets, and the proton ortho to the methyl group a singlet or narrow doublet. These typically appear between δ 6.7-7.2 ppm.
-
Amine Protons (-NH₂): A broad singlet, typically around δ 3.7-4.0 ppm. The chemical shift can vary with concentration and solvent.
-
Methyl Protons (-CH₃): A sharp singlet around δ 2.1-2.2 ppm.
-
-
¹³C NMR (101 MHz, CDCl₃): The carbon spectrum will confirm the number of unique carbon environments.
-
Expect 10 distinct signals in the aromatic region (some may overlap). Pyridine carbons will be in the range of δ 120-150 ppm, with the carbons adjacent to the nitrogen being the most downfield.
-
The methyl carbon will appear as a sharp signal upfield, around δ 17-18 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
-
Method: Electrospray Ionization (ESI) is typically used for this type of molecule.
-
Expected Ion: In positive ion mode (ESI+), the primary observed ion will be the protonated molecule [M+H]⁺.
-
Calculated m/z: 185.1073 (for [C₁₂H₁₃N₂]⁺)
-
Observed m/z: Should be within a few ppm of the calculated value in high-resolution mass spectrometry (HRMS). [11] Infrared (IR) Spectroscopy
-
N-H Stretch: A characteristic pair of medium-intensity peaks for the primary amine will be observed in the 3300-3500 cm⁻¹ region.
-
C-H Aromatic Stretch: Peaks will be observed just above 3000 cm⁻¹.
-
C=C and C=N Aromatic Stretch: Multiple sharp peaks in the 1450-1600 cm⁻¹ region.
References
-
Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. Available from: [Link]
-
Synthesis and characterization of conducting substituted polyanilines. ScienceDirect. Available from: [Link]
-
Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. ACS Publications. Available from: [Link]
-
The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. Nature Catalysis. Available from: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]
-
(PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. Available from: [Link]
-
Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
The structures of para substituted anilines and reference aromatic compounds. ResearchGate. Available from: [Link]
-
Suzuki reaction. Wikipedia. Available from: [Link]
-
2-Methyl-5-(2-methylpyrimidin-4-yl)aniline | C12H13N3. PubChem. Available from: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. Available from: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]
-
Supplementary Material. The Royal Society of Chemistry. Available from: [Link]
-
Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... ResearchGate. Available from: [Link]
-
Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC - PubMed Central. Available from: [Link]
-
(3-Amino-4-methylphenyl)boronic acid--hydrogen chloride (1/1). PubChem. Available from: [Link]
-
Photocatalyst-Free Decarboxylative Aminoalkylation of Imidazo[1,2- a]pyridines with N-Aryl Glycines Enabled by Visible Light. Supporting Information. Available from: [Link]
-
A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with. Organic Syntheses Procedure. Available from: [Link]
-
Flow Synthesis of 2-Methylpyridines via α-Methylation. PMC - NIH. Available from: [Link]
-
2-nitro-N-[(pyridin-4-yl)methyl]aniline. PubChem. Available from: [Link]
-
Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC - NIH. Available from: [Link]
-
Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines. ResearchGate. Available from: [Link]
-
2-methyl-5-[(pyridin-2-yl)methyl]aniline. PubChem. Available from: [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH. Available from: [Link]
-
(PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. Available from: [Link]
-
Mass spectra of aniline with different ionization methods. ResearchGate. Available from: [Link]
- US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine. Google Patents.
-
FT-NMR spectra of (a) N-methyl-4-nitroaniline (NMNA) and (b) NMNAIPA... ResearchGate. Available from: [Link]
-
2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol. MDPI. Available from: [Link]
-
Aniline. NIST WebBook. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2-Methyl-5-(pyridin-4-yl)aniline | 761441-12-7 [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
